![molecular formula C17H22BNO4 B1404566 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione CAS No. 1449132-28-8](/img/structure/B1404566.png)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione
概要
説明
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C17H20BNO4. This compound is notable for its unique structure, which includes a pyrrolidine-2,5-dione core linked to a benzyl group that is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of the dioxaborolane group makes it particularly interesting for various chemical applications, especially in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first prepared by reacting 4-bromobenzyl alcohol with pinacolborane in the presence of a palladium catalyst to form the pinacol boronate ester.
Coupling with Pyrrolidine-2,5-dione: The benzyl intermediate is then coupled with pyrrolidine-2,5-dione using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity .
化学反応の分析
Types of Reactions: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide to form the corresponding boronic acid.
Reduction Reactions: Reduction of the pyrrolidine-2,5-dione moiety can be achieved using hydride donors such as sodium borohydride.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Peroxide: For oxidation reactions.
Sodium Borohydride: For reduction reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation.
Reduced Pyrrolidine Derivatives: Formed via reduction.
科学的研究の応用
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: Employed in the study of boron-containing compounds in biological systems.
作用機序
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with molecular targets through the boron atom in the dioxaborolane group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound’s ability to participate in cross-coupling reactions also allows it to be incorporated into larger molecular frameworks, influencing their biological activity .
類似化合物との比較
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Shares the dioxaborolane group but differs in the aldehyde functionality.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pyrrolidine-2,5-dione moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring in place of the benzyl group.
Uniqueness: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione is unique due to its combination of the dioxaborolane group with the pyrrolidine-2,5-dione core, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
特性
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-8H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNAHQTQMHHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125810 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449132-28-8 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449132-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)
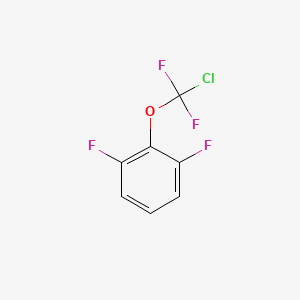
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
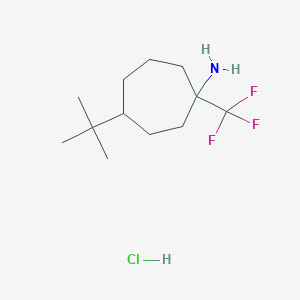
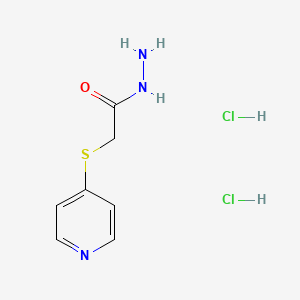
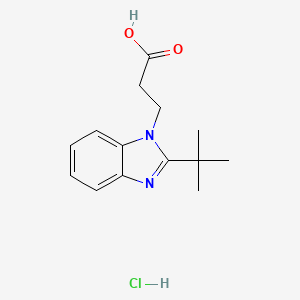
![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
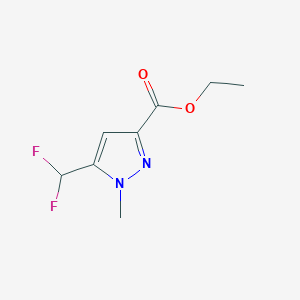

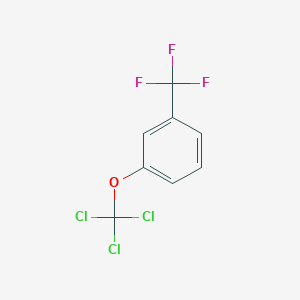
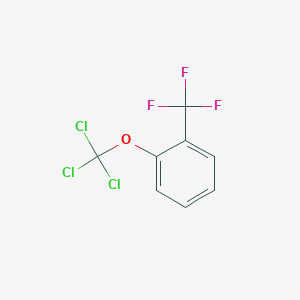
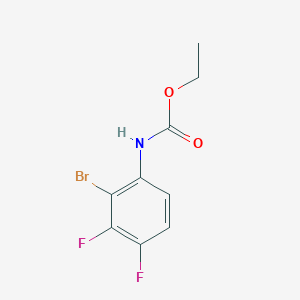
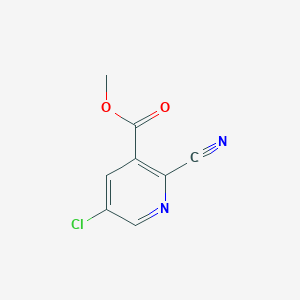
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)
